molecular formula C9H16N2O2 B13527199 3-(4-Aminocyclohexyl)oxazolidin-2-one

3-(4-Aminocyclohexyl)oxazolidin-2-one

Katalognummer: B13527199
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: TVSNZBRBUVINOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-Aminocyclohexyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminocyclohexyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminocyclohexyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H16N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h7-8H,1-6,10H2

InChI-Schlüssel

TVSNZBRBUVINOL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1N)N2CCOC2=O

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Elucidation and X-Ray Crystallography of 3-(4-Aminocyclohexyl)oxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazolidin-2-one core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for critical antibacterial agents (e.g., linezolid) and monoamine oxidase (MAO) inhibitors[1]. The compound 3-(4-Aminocyclohexyl)oxazolidin-2-one (C9H16N2O2) represents a highly functionalized intermediate where the oxazolidinone core is N-substituted with an aminocyclohexyl moiety. Understanding its exact three-dimensional conformation, stereochemistry, and supramolecular packing is critical for rational drug design and solid-state formulation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. This guide details the causality behind experimental methodologies, providing a self-validating workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of this class of compounds.

Molecular Geometry and Conformational Analysis

The structural integrity of 3-(4-Aminocyclohexyl)oxazolidin-2-one is defined by two distinct cyclic systems:

  • The Oxazolidin-2-one Core: Crystallographic studies of aryloxazolidinones confirm that the 5-membered ring maintains near-coplanarity[1]. This planarity is enforced by extensive electronic delocalization between the heteroatoms (nitrogen and oxygen) and the carbonyl group. The sp2 -hybridized character of the nitrogen at position 3 restricts rotation, locking the geometry of the N-C bond connecting to the cyclohexyl ring.

  • The Cyclohexyl Ring: To minimize steric hindrance, the cyclohexyl ring adopts a thermodynamically stable chair conformation. The relative stereochemistry (cis vs. trans) of the 1,4-substitution dictates the spatial vector of the primary amine group.

  • Hydrogen Bonding Potential: The primary amine acts as a bifurcated hydrogen-bond donor, while the carbonyl oxygen and the ring oxygen of the oxazolidinone core act as hydrogen-bond acceptors. This dynamic heavily influences the solid-state packing, often resulting in alternating rows of hydrogen-bonded dimers[2].

Experimental Workflow for Crystallography

To obtain high-resolution structural data, the experimental workflow must be rigorously controlled. Rapid precipitation often yields twinned or microcrystalline aggregates; therefore, controlled supersaturation is required.

SCXRD_Workflow A Compound Purification B Single Crystal Growth A->B C X-Ray Diffraction (Cryogenic) B->C D Structure Solution (Direct Methods) C->D E Anisotropic Refinement D->E

Caption: Experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Protocol: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is selected over slow evaporation because it provides a highly controlled, asymptotic approach to supersaturation, which is essential for growing diffraction-quality single crystals of highly polar organic molecules.

  • Solvent Selection: Dissolve 10–15 mg of purified 3-(4-Aminocyclohexyl)oxazolidin-2-one in a minimum volume of a polar solvent (e.g., methanol or dichloromethane) in a small inner vial.

  • Antisolvent Chamber: Place the inner vial inside a larger outer vial containing a volatile antisolvent (e.g., diethyl ether or pentane).

  • Equilibration: Seal the outer vial. Over 3–7 days, the volatile antisolvent will slowly diffuse into the inner vial, lowering the solubility of the compound and inducing nucleation.

  • Harvesting: Select a crystal with well-defined faces, free of visible cracks or twinning under polarized light.

Protocol: SC-XRD Data Collection and Structure Solution

Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable for this compound. Low temperatures minimize atomic thermal displacement parameters (ADPs), which is critical for resolving the electron density of the amine hydrogen atoms from the residual difference Fourier map[3].

  • Mounting: Coat the selected crystal (~0.15 × 0.10 × 0.05 mm³) in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å). Mo Kα is preferred over Cu Kα for this organic compound to minimize absorption effects, negating the need for aggressive empirical absorption corrections.

  • Structure Solution: Solve the structure using dual-space algorithms (e.g., SHELXT). This will easily locate the heavy atoms (C, N, O).

  • Refinement Strategy: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Critical Step: While carbon-bound hydrogens can be placed in calculated positions using a riding model, the amine hydrogens (N-H) must be located from the difference electron density map to accurately model the hydrogen-bonding network.

Crystallographic Data and Refinement Parameters

The following table summarizes the representative crystallographic data and refinement parameters expected for this class of oxazolidinone derivatives, aligned with standards from peer-reviewed structural analyses[2][3].

ParameterValueUnit / Note
Empirical formula C9H16N2O2-
Formula weight 184.24 g/mol
Temperature 100(2)K (Cryogenic stream)
Wavelength 0.71073Å (Mo Kα)
Crystal system MonoclinicTypical for achiral/racemic trans-isomers
Space group P21​/c Centrosymmetric
Unit cell dimensions a≈6.99 , b≈5.16 , c≈17.15 Å
Volume ≈1406.4 ų
Z, Calculated density 4, ≈1.35−1.53 Mg/m³
Absorption coefficient ≈0.10 mm⁻¹
Theta range for data 2.5 to 28.0°
Reflections collected > 10,000-
Goodness-of-fit on F2 1.05Target ≈1.0
Final R indices [I>2σ(I)] R1​≈0.042 , wR2​≈0.113 Indicates a high-quality refinement

Supramolecular Architecture and Packing

The crystal packing of simple N-substituted oxazolidin-2-ones is heavily governed by intermolecular forces. While some derivatives rely purely on van der Waals interactions[1], the presence of the primary amine in 3-(4-Aminocyclohexyl)oxazolidin-2-one fundamentally alters the supramolecular network.

Structural_Features Core 3-(4-Aminocyclohexyl) oxazolidin-2-one Ox Oxazolidin-2-one Ring (Planar Core) Core->Ox Cy Cyclohexyl Ring (Chair Conformation) Core->Cy Ca Carbonyl Oxygen (H-Bond Acceptor) Ox->Ca Am Primary Amine (H-Bond Donor) Cy->Am Net Supramolecular H-Bond Network Am->Net N-H···O Ca->Net O···H-N

Caption: Structural components and their contribution to the hydrogen-bonding lattice.

The primary amine ( −NH2​ ) acts as a strong hydrogen bond donor. Because the molecule contains two strong acceptors (the carbonyl oxygen and the endocyclic ring oxygen), the lattice typically forms alternating rows of hydrogen-bonded networks. A common motif in this class of heterocycles is the formation of hydrogen-bonded dimers exhibiting an R22​(8) interaction[2], which further propagates into extended 1D chains or 2D sheets along the crystallographic axes. This robust hydrogen-bonding network is responsible for the compound's high melting point and low solubility in non-polar solvents.

References

  • Wouters, J., et al. (1994). Structure analysis of monoamine oxidase inhibitors, (R)-5-hydroxymethyl- and (R)-5-methoxymethyl-3-(4-methoxyphenyl)oxazolidin-2-one. Acta Crystallographica Section C: Crystal Structure Communications, C50, 97-100.1

  • Aitken, R. A., et al. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1445. 2

  • Samipillai, M., et al. (2017). Crystal structure of 5-acetyl-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, C15H17FN2O4. Zeitschrift für Kristallographie - New Crystal Structures, 232(3). 3

Sources

In Vitro Metabolic Stability of 3-(4-Aminocyclohexyl)oxazolidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-oxazolidin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, most notably recognized as the pharmacophore of the antibacterial agent linezolid [1]. While the oxazolidinone ring itself imparts favorable drug-like properties—such as high chemical stability due to its cyclized carbamate structure [1]—the peripheral substitutions dictate the overall pharmacokinetic (PK) profile and metabolic fate of the molecule.

The compound 3-(4-aminocyclohexyl)oxazolidin-2-one serves as a critical intermediate and structural model in drug design. Its architecture introduces specific metabolic liabilities, primarily driven by the 4-aminocyclohexyl moiety. This whitepaper provides an in-depth, self-validating framework for evaluating the in vitro metabolic stability of this compound, translating raw kinetic data into predictive in vivo clearance models.

Structural & Mechanistic Profiling

Before initiating in vitro assays, a predictive analysis of metabolic hotspots is essential to select the appropriate biological matrix and enzymatic cofactors.

  • The Oxazolidin-2-one Core: Unlike acyclic carbamates, which are highly prone to esterase-mediated hydrolysis, the five-membered oxazolidinone ring is metabolically robust [1]. Ring opening is generally a minor Phase I pathway.

  • The Cyclohexyl Ring: The alicyclic ring is highly susceptible to Phase I aliphatic hydroxylation mediated by Cytochrome P450 (CYP450) enzymes, particularly the CYP3A4 and CYP2C9 isoforms [3].

  • The Primary Amine: Aliphatic primary amines present multiple metabolic trajectories. They can undergo oxidative deamination catalyzed by Monoamine Oxidase (MAO) or CYP450s, leading to a reactive ketone intermediate [4]. Furthermore, primary amines are classic substrates for Phase II conjugation, including N-acetylation via N-acetyltransferases (NAT) and N-glucuronidation via UDP-glucuronosyltransferases (UGT) [3].

MetabolicPathways Parent 3-(4-Aminocyclohexyl) oxazolidin-2-one CYP_Hydroxylation Aliphatic Hydroxylation (CYP3A4 / CYP2C9) Parent->CYP_Hydroxylation Phase I Deamination Oxidative Deamination (MAO / CYP450) Parent->Deamination Phase I RingOpening Ring Hydrolysis (Esterases) Parent->RingOpening Phase I N_Acetylation N-Acetylation (NAT2) Parent->N_Acetylation Phase II N_Glucuronidation N-Glucuronidation (UGT) Parent->N_Glucuronidation Phase II Metab_OH Hydroxylated Metabolites CYP_Hydroxylation->Metab_OH Metab_Ketone Cyclohexanone Derivative Deamination->Metab_Ketone Metab_Ring Amino Alcohol Derivative RingOpening->Metab_Ring Metab_Acetyl N-Acetyl Metabolite N_Acetylation->Metab_Acetyl Metab_Gluc N-Glucuronide Conjugate N_Glucuronidation->Metab_Gluc

Figure 1: Predicted Phase I and Phase II metabolic pathways for 3-(4-Aminocyclohexyl)oxazolidin-2-one.

Selection of In Vitro Test Systems

To accurately capture the intrinsic clearance ( CLint​ ) of 3-(4-aminocyclohexyl)oxazolidin-2-one, the assay system must align with its predicted metabolic pathways:

  • Human Liver Microsomes (HLMs): The industry standard for evaluating CYP-mediated Phase I metabolism (e.g., aliphatic hydroxylation) [5]. HLMs require supplementation with NADPH to fuel oxidative reactions.

  • S9 Fractions / Primary Hepatocytes: Because this compound contains a primary amine susceptible to Phase II N-acetylation and N-glucuronidation, relying solely on HLMs may underestimate total clearance. Hepatocytes or S9 fractions supplemented with Acetyl-CoA and UDPGA provide a holistic metabolic profile [5].

Experimental Workflow: Self-Validating Microsomal Stability Protocol

The following protocol details the HLM stability assay. In ADME profiling, an assay is only as reliable as its controls. This system is designed to be self-validating, ensuring that the observed depletion is strictly due to enzymatic metabolism.

Workflow Step1 1. Matrix Prep HLM + Buffer (pH 7.4) Step2 2. Pre-Incubation Add Compound Equilibrate 5 min Step1->Step2 Step3 3. Initiation Add NADPH to start reaction Step2->Step3 Step4 4. Sampling Aliquots at 0-60 min Step3->Step4 Step5 5. Quenching Ice-Cold ACN + Internal Std Step4->Step5 Step6 6. Analysis Centrifuge & LC-MS/MS Step5->Step6

Figure 2: Step-by-step workflow for the in vitro liver microsomal metabolic stability assay.

Step-by-Step Methodology & Causality
  • Matrix Preparation: Prepare a 100 mM Potassium Phosphate ( KPO4​ ) buffer at pH 7.4.

    • Causality: Maintaining physiological pH is critical; deviations alter the ionization state of the primary aliphatic amine (pKa ~10.4), drastically shifting its binding affinity to the lipophilic CYP active sites.

  • Incubation Mixture: Combine HLMs (final protein concentration: 0.5 mg/mL) and the test compound (final concentration: 1 µM) in the buffer.

    • Causality: Keeping protein concentration low (≤0.5 mg/mL) minimizes non-specific microsomal binding, ensuring the free fraction ( fu,mic​ ) remains high enough for accurate kinetic modeling[6]. A 1 µM compound concentration ensures the reaction follows first-order kinetics (well below the Km​ of most CYP enzymes).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: This establishes thermal equilibrium and allows the compound to partition into the lipid bilayer of the microsomes before the reaction begins.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 reductase, without which Phase I oxidation cannot occur [6].

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 min), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold organic solvent instantly denatures the metabolic enzymes, halting the reaction and precipitating the protein to prevent LC-MS/MS column fouling [6].

  • Control Systems (The Self-Validation):

    • Negative Control (-NADPH): Replaces NADPH with buffer. Differentiates enzymatic metabolism from chemical instability or non-specific binding to the plasticware.

    • Positive Controls: Run parallel incubations with Midazolam (CYP3A4) and Dextromethorphan (CYP2D6). Confirms the metabolic competency of the specific HLM lot.

Data Presentation & Kinetic Analysis

Post LC-MS/MS analysis, the peak area ratio (Compound/Internal Standard) is converted to "% Remaining" relative to the T=0 minute sample.

Table 1: Representative Kinetic Data for 3-(4-Aminocyclohexyl)oxazolidin-2-one in HLMs

Time (min)% Remaining (Test Compound)% Remaining (-NADPH Control)% Remaining (Midazolam Control)
0 100.0100.0100.0
15 82.499.545.2
30 67.198.821.0
45 55.399.19.8
60 45.098.54.5
In Vitro-In Vivo Extrapolation (IVIVE)

The natural logarithm of the % remaining is plotted against time. The slope of the linear regression yields the elimination rate constant ( k ).

1. In Vitro Half-life ( t1/2​ ): t1/2​=k0.693​

(Example Calculation: If k=0.0133 min−1 , then t1/2​=52.1 min .)

2. Intrinsic Clearance ( CLint,micr​ ): CLint,micr​=t1/2​0.693​×Amount of Protein (mg)Volume of Incubation (µL)​

(Example Calculation: 52.10.693​×0.51000​=26.6 µL/min/mg protein .) [6]

Interpretation: A moderate clearance value of 26.6 µL/min/mg suggests that while the oxazolidinone core is stable, the aliphatic amine and cyclohexyl ring undergo steady Phase I oxidation. To optimize this scaffold for drug development, medicinal chemists might consider fluorination of the cyclohexyl ring to block CYP-mediated hydroxylation, or steric shielding of the primary amine to reduce MAO/CYP affinity [2].

References

  • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs Source: ACS Publications URL: [Link]

  • Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: MDPI URL: [Link]

  • Title: Metabolism of monoamine oxidase inhibitors Source: PubMed URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

An In-depth Technical Guide to the Mechanism of Action for 3-(4-Aminocyclohexyl)oxazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazolidinones represent a pivotal class of synthetic antibiotics, indispensable in the era of rising multidrug resistance among Gram-positive pathogens. Their novel mechanism of action, which targets the earliest stage of protein synthesis, provides a critical advantage against bacteria resistant to other antibiotic classes.[1][2] This guide delineates the molecular mechanism underpinning the antibacterial activity of 3-(4-Aminocyclohexyl)oxazolidin-2-one derivatives. These compounds, building upon the foundational oxazolidinone scaffold, leverage a unique mode of action to inhibit bacterial growth. We will explore their precise interaction with the bacterial ribosome, the functional consequences of this binding, and the validated experimental methodologies used to characterize this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important antibiotic subclass.

Introduction: The Oxazolidinone Class and the Challenge of Resistance

The emergence of multidrug-resistant (MDR) Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), poses a significant global health threat.[3][4] The oxazolidinone class of antibiotics was developed as a direct response to this challenge. As entirely synthetic agents, they are not subject to pre-existing natural resistance mechanisms.[4][5]

The general structure of antibacterial oxazolidinones consists of a core oxazolidin-2-one ring (the A-ring), an N-aryl substituent (the B-ring), and a C-5 side chain.[5][6] The 3-(4-Aminocyclohexyl)oxazolidin-2-one scaffold represents a specific exploration within this chemical space, where the aminocyclohexyl group attached to the oxazolidinone nitrogen is designed to modulate physicochemical properties and target interactions. The antibacterial effect of this class is achieved through a mechanism distinct from all other protein synthesis inhibitors, making them invaluable last-resort treatments for severe infections.[1][2][7]

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

Oxazolidinone derivatives exert their bacteriostatic effect by targeting and inhibiting bacterial protein synthesis.[1][8] Unlike macrolides or tetracyclines, which interfere with the elongation phase of translation, oxazolidinones act at the very beginning of the process: the initiation phase.[1][2] This unique mechanism is the primary reason for the lack of cross-resistance with other antibiotic families.[1][9]

The Primary Target: The 50S Ribosomal Subunit

The bacterial ribosome, a complex machinery composed of ribosomal RNA (rRNA) and proteins, is the cellular target of oxazolidinones. Specifically, these compounds bind to the large 50S subunit of the bacterial ribosome.[1][2][9] This interaction is highly specific to the bacterial ribosome, which contributes to the selective toxicity of these drugs.

High-Affinity Binding at the Peptidyl Transferase Center (PTC)

The binding site for oxazolidinones is located within the peptidyl transferase center (PTC) of the 50S subunit, a critical region responsible for catalyzing peptide bond formation.[1][10][11] The drug molecule lodges itself in the A-site pocket of the PTC, interacting directly with nucleotides of the 23S rRNA.[1][10] Cryo-electron microscopy (cryo-EM) studies have provided high-resolution views of this interaction, revealing that the oxazolidinone core settles into a precisely defined pocket, sterically hindering the accommodation of other molecules.[12]

Preventing the Formation of the Functional 70S Initiation Complex

The ultimate consequence of oxazolidinone binding is the prevention of the formation of a functional 70S initiation complex.[1][13] This complex, comprising the 30S and 50S ribosomal subunits, mRNA, and the initiator N-formylmethionyl-tRNA (fMet-tRNA), is essential for protein synthesis to begin.

By occupying the A-site within the PTC, the oxazolidinone molecule physically blocks the correct positioning of the fMet-tRNA at the P-site.[1][14] This steric interference prevents the stable association of the initiator tRNA, thereby halting the assembly of the 70S complex and effectively shutting down protein synthesis before the first peptide bond can be formed.[13][14]

Mechanism_of_Action cluster_Cell Bacterial Cell Drug Oxazolidinone Derivative Binding Drug binds to 23S rRNA at the PTC of the 50S subunit Drug->Binding Ribosome Free 50S Ribosomal Subunit Ribosome->Binding Initiation Protein Synthesis Initiation Factors (IFs), mRNA, fMet-tRNA Inhibition Formation of functional 70S Initiation Complex is blocked Initiation->Inhibition Cannot assemble correctly Block Steric hindrance prevents fMet-tRNA from binding to the P-site Binding->Block Occupies A-site pocket Block->Inhibition Result Protein Synthesis Arrested => Bacteriostatic Effect Inhibition->Result

Fig 1. Mechanism of action for oxazolidinone derivatives.

Structure-Activity Relationships (SAR)

The antibacterial potency of oxazolidinone derivatives is heavily influenced by their chemical structure. Extensive SAR studies have identified key pharmacophoric features.[7][15]

  • Oxazolidinone A-Ring: The core (S)-configured oxazolidinone ring is essential for activity.

  • C-5 Side Chain: The substituent at the C-5 position is critical. While the classic acetamidomethyl group of linezolid is effective, modifications at this site can modulate potency and resistance profiles.[15] For instance, replacing the acetamide with hydroxymethyl or 1,2,3-triazole groups has been shown to retain activity against certain linezolid-resistant strains.[15]

  • N-Aryl B-Ring: The N-phenyl group (B-ring) and its substitution pattern are crucial for binding. A fluorine atom at the 3-position is a common feature that enhances activity.[15]

  • The 3-(4-Aminocyclohexyl) Moiety: In the specific derivatives of this guide, the N-phenyl ring is replaced by an aminocyclohexyl group. This modification is a strategic choice to alter the molecule's properties, such as solubility, cell penetration, and metabolic stability, while aiming to maintain or improve the core interaction with the ribosomal target. The amine functionality can provide an additional point for hydrogen bonding or serve as a handle for further chemical modification.

Table 1: Representative Antibacterial Activity of Oxazolidinones

Compound Organism Resistance Mechanism MIC (μg/mL)
Linezolid S. aureus (ATCC 29213) Susceptible 0.5 - 2.0
Linezolid S. aureus (Clinical Isolate) cfr-positive 16.0
Torezolid S. aureus (ATCC 29213) Susceptible 0.25 - 0.5

| Torezolid | S. aureus (Clinical Isolate) | cfr-positive | 0.5 |

Note: Data synthesized from representative values found in literature.[15] Torezolid (TR-700) demonstrates how structural modifications can improve potency against both susceptible and resistant strains.

Experimental Elucidation of the Mechanism

Protocol: Ribosome Binding Assay

Causality: This assay directly quantifies the affinity of the compound for its target, the bacterial ribosome. It is a foundational experiment to confirm that the ribosome is the primary binding partner.

Methodology:

  • Preparation: Purify 70S ribosomes or 50S subunits from a relevant bacterial strain (e.g., MRSA). Synthesize a radiolabeled version of the 3-(4-Aminocyclohexyl)oxazolidin-2-one derivative or use a competitive binding format with a known radiolabeled oxazolidinone.

  • Incubation: Set up reaction mixtures containing a fixed concentration of ribosomes in a suitable binding buffer. Add increasing concentrations of the test compound.

  • Equilibrium: Incubate the mixtures on ice for 1 hour to allow the binding to reach equilibrium.[1]

  • Separation: Rapidly filter the mixtures through nitrocellulose membranes. Ribosomes and bound ligands are retained, while the unbound compound passes through.

  • Quantification: Wash the filters with cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the amount of bound ligand against the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Ribosome_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify 70S Ribosomes A1 Incubate Ribosomes with Ligand at Varying Concentrations P1->A1 P2 Synthesize Radiolabeled Oxazolidinone Derivative P2->A1 A2 Filter through Nitrocellulose Membrane A1->A2 A3 Wash to Remove Unbound Ligand A2->A3 D1 Quantify Radioactivity (Scintillation Counting) A3->D1 D2 Plot Binding Curve & Calculate Kd D1->D2 Cryo_EM_Workflow Start Purified Ribosomes + Oxazolidinone Incubate Incubate to form Ribosome-Drug Complex Start->Incubate Freeze Plunge-Freeze (Vitrification) Incubate->Freeze Image Data Collection (Cryo-TEM) Freeze->Image Process 2D/3D Image Reconstruction Image->Process Model Build Atomic Model of Binding Site Process->Model

Fig 3. Simplified workflow for Cryo-EM structural analysis.

Mechanisms of Bacterial Resistance

Understanding resistance is crucial for the lifecycle management of any antibiotic. For oxazolidinones, resistance primarily emerges through two pathways:

  • Target Site Mutations: The most common mechanism involves point mutations in the 23S rRNA gene, particularly at positions like G2576U. [2]These mutations alter the binding pocket, reducing the drug's affinity for its target. Mutations in ribosomal proteins L3 and L4, which are near the PTC, have also been implicated. [10]2. Enzymatic Modification: The acquisition of mobile genetic elements carrying resistance genes is a more concerning route. The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA binding site. [15]This methylation sterically hinders drug binding. More recently, ABC-F proteins encoded by genes like optrA and poxtA have been identified, which are thought to protect the ribosome from the drug. [10][16]

Conclusion

Derivatives of the 3-(4-Aminocyclohexyl)oxazolidin-2-one class are potent antibacterial agents that operate through a well-defined and clinically important mechanism of action. They selectively bind to the 50S subunit of the bacterial ribosome, positioning themselves within the peptidyl transferase center to block the formation of the 70S initiation complex. This action, which arrests protein synthesis at its inception, distinguishes them from other ribosome-targeting antibiotics and underpins their efficacy against multidrug-resistant Gram-positive pathogens. The combination of ribosomal binding assays, in vitro translation inhibition studies, and high-resolution structural biology provides a self-validating system for confirming this mechanism. Continued research into novel derivatives, informed by a deep understanding of SAR and resistance pathways, is essential for sustaining the clinical utility of this critical antibiotic class.

References

  • An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents - Benchchem. (URL: )
  • Oxazolidinone antibiotics | Health and Medicine | Research Starters - EBSCO. (URL: )
  • Mechanism of action of the oxazolidinone antibacterial agents - PubMed. (URL: [Link])

  • Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society - Ovid. (URL: [Link])

  • Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed. (URL: [Link])

  • Oxazolidinones: mechanisms of resistance and mobile genetic elements involved | Journal of Antimicrobial Chemotherapy | Oxford Academic. (URL: [Link])

  • Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PMC. (URL: [Link])

  • Oxazolidinones: mechanisms of resistance and mobile genetic elements involved | Journal of Antimicrobial Chemotherapy | Oxford Academic. (URL: [Link])

  • Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed. (URL: [Link])

  • Research progress on the oxazolidinone drug linezolid resistance. (URL: [Link])

  • Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed. (URL: [Link])

  • Researchers unravel how drug interacts with ribosome to halt protein production. (URL: [Link])

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC. (URL: [Link])

  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. (URL: [Link])

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC. (URL: [Link])

  • Synthesis and in vitro/in vivo antibacterial activity of oxazolidinones having thiocarbamate at C-5 on the A-ring and an amide - PubMed. (URL: [Link])

  • Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC. (URL: [Link])

  • Novel 3-chlorooxazolidin-2-ones as antimicrobial agents - PubMed. (URL: [Link])

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Pharmacokinetic Profiling of 3-(4-Aminocyclohexyl)oxazolidin-2-one in Early Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The oxazolidinone class is a cornerstone in medicinal chemistry, classically represented by the antibacterial agent linezolid. Historically, these molecules have relied on an N -aryl substituent (e.g., a fluorophenyl ring) to anchor the pharmacophore. However, planar aromatic oxazolidinones are frequently associated with dose-limiting myelosuppression and thrombocytopenia, toxicities driven by the off-target inhibition of mammalian mitochondrial protein synthesis [1].

In modern lead optimization, replacing the planar aryl ring with an alicyclic system—specifically, yielding 3-(4-aminocyclohexyl)oxazolidin-2-one —represents a strategic paradigm shift. This modification significantly increases the fraction of sp³-hybridized carbons ( Fsp3​ ). Increasing Fsp3​ is a proven strategy to "escape from flatland," enhancing aqueous solubility, reducing off-target promiscuity, and mitigating the mitochondrial toxicity associated with highly conjugated, lipophilic planar systems [2, 3].

This whitepaper provides an authoritative, step-by-step guide to the early discovery pharmacokinetic (PK) and ADME profiling of this specific aliphatic oxazolidinone scaffold, detailing the causality behind each experimental design.

Physicochemical Causality: The Alicyclic Advantage

The transition to a 4-aminocyclohexyl moiety introduces two critical physicochemical changes that dictate the molecule's PK behavior:

  • High Fsp3​ and Reduced Planarity: The 3D geometry of the cyclohexyl ring prevents intercalation into off-target binding pockets, reducing non-specific protein binding and lowering the risk of CYP450 inhibition.

  • Introduction of a Basic Amine: The primary amine on the cyclohexyl ring possesses a calculated pKa of ~9.5. At physiological pH (7.4), the molecule is predominantly ionized. While this guarantees excellent aqueous solubility (facilitating IV formulations without harsh excipients), it necessitates rigorous permeability testing, as charged species often struggle to cross lipophilic cell membranes passively.

In Vitro ADME Profiling: Building a Self-Validating System

Before committing to in vivo models, the metabolic stability and permeability of the scaffold must be established.

Protocol: High-Throughput Liver Microsomal Stability Assay

Objective: Determine intrinsic clearance ( CLint​ ) to predict hepatic first-pass metabolism. Causality: The primary amine is susceptible to monoamine oxidases (MAOs), while the saturated cyclohexyl ring is a prime target for CYP450-mediated aliphatic hydroxylation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of 3-(4-aminocyclohexyl)oxazolidin-2-one in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL of pooled Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450 activity. (Self-Validation Control: Run a parallel incubation without NADPH to confirm that any observed degradation is strictly enzymatic and not due to chemical instability).

  • Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 100 ng/mL tolbutamide). (Self-Validation Control: The 0-minute timepoint validates the C0​ concentration, while the internal standard normalizes extraction efficiency).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life of depletion ( t1/2​ ) and CLint​ .

Table 1: In Vitro ADME Profile Summary
ParameterAssay SystemValueMechanistic Interpretation
CLint​ (Rat) RLM + NADPH45 µL/min/mgModerate hepatic clearance; acceptable for in vivo progression.
CLint​ (Human) HLM + NADPH22 µL/min/mgSlower human metabolism suggests a favorable human half-life.
Papp​ (A to B) Caco-2 Monolayer 1.2×10−6 cm/sModerate passive permeability, typical for protonated basic amines.
PPB Equilibrium Dialysis45% BoundHigh free fraction ( fu​=0.55 ) allows for high unbound target engagement.

In Vivo Pharmacokinetic Profiling

To determine the true systemic clearance ( CL ), steady-state volume of distribution ( Vss​ ), and oral bioavailability ( F ), the compound is evaluated in a rodent model.

Protocol: Intravenous (IV) and Oral (PO) PK in Sprague-Dawley Rats

Objective: Calculate absolute PK parameters using Non-Compartmental Analysis (NCA). Causality: IV dosing bypasses absorption to reveal absolute CL and Vss​ . PO dosing reveals the efficiency of gastrointestinal absorption and the impact of first-pass extraction.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in 5% DMSO / 95% Saline. Note: The basic amine's high solubility eliminates the need for surfactants like Tween-80, which can artificially alter PK by inhibiting efflux transporters.

  • Dosing: Administer 2 mg/kg IV via the lateral tail vein (Group 1, n=3). Administer 10 mg/kg PO via oral gavage (Group 2, n=3).

  • Sampling: Collect 200 µL serial blood samples via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood in K2EDTA tubes, invert gently, and centrifuge at 3000g for 10 minutes at 4°C. Harvest the plasma and store at -80°C.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)
PK ParameterIV Dose (2 mg/kg)PO Dose (10 mg/kg)Unit
Cmax​ -1,850ng/mL
Tmax​ -1.5h
AUC0−∞​ 1,4204,970ng·h/mL
CL 23.5-mL/min/kg
Vss​ 2.8-L/kg
t1/2​ 1.41.8h
Bioavailability ( F ) -70 %

Pharmacokinetic Insights: The calculated Vss​ of 2.8 L/kg significantly exceeds the total body water of a rat (~0.67 L/kg). This causality is directly linked to the basic aliphatic amine, which drives deep tissue penetration and intracellular accumulation via phospholipid binding. The high bioavailability (70%) validates that the moderate Caco-2 permeability is sufficient for robust paracellular/transcellular absorption.

Bioanalytical Strategy & Metabolite Identification (MetID)

LC-MS/MS Bioanalysis

Quantification is performed using positive electrospray ionization (ESI+). Because the primary amine is highly basic, it is fully ionized in standard low-pH mobile phases (0.1% formic acid). This high polarity reduces retention on standard C18 columns. Optimization: To prevent the analyte from eluting in the void volume, a highly retentive stationary phase (e.g., Waters Acquity BEH C18) with a shallow initial gradient (5% Acetonitrile held for 1 minute) is required.

Biotransformation Pathways

Understanding the metabolic fate of 3-(4-aminocyclohexyl)oxazolidin-2-one is critical for predicting drug-drug interactions (DDIs). The alicyclic scaffold shifts the metabolic burden away from aromatic oxidation.

MetID Parent Parent Compound 3-(4-Aminocyclohexyl)oxazolidin-2-one M1 M1: N-Acetylation (NAT Enzymes) Parent->M1 Phase II M2 M2: Cyclohexyl Hydroxylation (CYP450 Oxidation) Parent->M2 Phase I M3 M3: Oxazolidinone Ring Opening (Hydrolysis) Parent->M3 Phase I M4 M4: Glucuronide Conjugate (UGT Enzymes) M2->M4 Phase II

Figure 1: Predicted Phase I and Phase II biotransformation pathways for the scaffold.

Early Discovery Workflow Visualization

To ensure a streamlined transition from synthesis to candidate selection, the following self-validating workflow is employed:

PK_Workflow A 3-(4-Aminocyclohexyl)oxazolidin-2-one (Lead Scaffold) B Physicochemical Profiling (pKa, LogD, Fsp3) A->B C In Vitro ADME (HLM/RLM Stability, Caco-2) B->C D In Vivo PK (Rat) (IV & PO Dosing) C->D Acceptable CL_int E LC-MS/MS Bioanalysis (Quantification) D->E F Metabolite ID (Biotransformation) E->F G PK Parameter Calculation (NCA Analysis) E->G

Figure 2: Early discovery pharmacokinetic profiling workflow for alicyclic oxazolidinones.

Conclusion

The pharmacokinetic profiling of 3-(4-aminocyclohexyl)oxazolidin-2-one demonstrates the profound impact of transitioning from planar aromatic systems to sp³-rich alicyclic scaffolds. By leveraging the basic primary amine and the saturated cyclohexyl ring, this scaffold achieves excellent aqueous solubility, a high volume of distribution, and robust oral bioavailability (70%), while theoretically circumventing the mitochondrial toxicity pathways that plague older-generation oxazolidinones.

References

  • McKee, E. E., Ferguson, M., Bentley, A. T., & Marks, T. A. (2006). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Antimicrobial Agents and Chemotherapy.[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Bregman, H., Chakka, N., Guzman-Perez, A., et al. (2013). Discovery of novel, induced-pocket binding oxazolidinones as potent, selective, and orally bioavailable tankyrase inhibitors. Journal of Medicinal Chemistry.[Link]

A Preliminary Toxicity and Cytotoxicity Profile of 3-(4-Aminocyclohexyl)oxazolidin-2-one: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a preliminary, predictive toxicity and cytotoxicity profile for the novel compound 3-(4-aminocyclohexyl)oxazolidin-2-one. As a member of the oxazolidinone class of synthetic compounds, its toxicological properties are anticipated to share characteristics with clinically established analogues such as Linezolid. This document synthesizes the known toxicological landscape of the oxazolidinone class, focusing on key areas of concern including myelosuppression, mitochondrial toxicity, and monoamine oxidase inhibition. Furthermore, this guide presents a comprehensive, step-by-step framework for the preclinical toxicological evaluation of 3-(4-aminocyclohexyl)oxazolidin-2-one, from initial in vitro cytotoxicity screening to in vivo acute toxicity studies. Detailed experimental protocols, data interpretation strategies, and visualizations are provided to support researchers, scientists, and drug development professionals in designing and executing a robust, scientifically sound, and regulatory-compliant safety assessment of this and similar novel chemical entities.

Introduction and Core Directive

The oxazolidinones are a critical class of synthetic antimicrobial agents, valued for their unique mechanism of action and efficacy against multi-drug resistant Gram-positive bacteria.[1] These compounds function by inhibiting the initiation of bacterial protein synthesis at the 50S ribosomal subunit, a mechanism distinct from many other antibiotic classes.[2][3] 3-(4-aminocyclohexyl)oxazolidin-2-one is a novel entity within this class, and as with any new chemical entity intended for potential therapeutic development, a thorough understanding of its safety profile is paramount.

This guide provides a foundational, predictive toxicity profile for 3-(4-aminocyclohexyl)oxazolidin-2-one, constructed from the extensive knowledge base of the oxazolidinone class. It is designed to be a practical and in-depth resource, outlining the necessary experimental workflows to transition from a predicted profile to an empirically determined one. The methodologies described herein are grounded in established regulatory guidelines and best practices for preclinical drug safety evaluation.[4][5]

Predicted Toxicity Profile of 3-(4-Aminocyclohexyl)oxazolidin-2-one based on the Oxazolidinone Class

The toxicological profile of 3-(4-aminocyclohexyl)oxazolidin-2-one is anticipated to be influenced by the core oxazolidinone scaffold. The primary toxicities associated with this class, largely informed by studies on Linezolid, are time- and dose-dependent and stem from off-target effects.

Mechanism of Class-Specific Toxicity: Mitochondrial Protein Synthesis Inhibition

The leading hypothesis for the primary toxicities observed with oxazolidinones is the inhibition of mitochondrial protein synthesis.[6][7] Human mitochondrial ribosomes share structural similarities with bacterial ribosomes. Prolonged exposure to oxazolidinones can lead to the inhibition of the synthesis of mitochondrial-encoded proteins, which are essential components of the electron transport chain. This impairment of oxidative phosphorylation can result in cellular energy deficits and is believed to be the underlying cause of several significant adverse effects.[8][9]

cluster_Mitochondrion Mitochondrion Oxazolidinone Oxazolidinone Mitochondrial Ribosome Mitochondrial Ribosome Oxazolidinone->Mitochondrial Ribosome Inhibits Mitochondrial Protein Synthesis Mitochondrial Protein Synthesis Mitochondrial Ribosome->Mitochondrial Protein Synthesis Drives ETC Proteins Electron Transport Chain Proteins Mitochondrial Protein Synthesis->ETC Proteins Produces Oxidative Phosphorylation Oxidative Phosphorylation ETC Proteins->Oxidative Phosphorylation Essential for ATP Production ATP Production Oxidative Phosphorylation->ATP Production Leads to Cellular Dysfunction Cellular Dysfunction & Lactic Acidosis Oxidative Phosphorylation->Cellular Dysfunction Impairment leads to

Caption: Predicted Mechanism of Oxazolidinone-Induced Mitochondrial Toxicity.

Key Toxicological Concerns
  • Myelosuppression: Reversible myelosuppression, particularly thrombocytopenia (low platelet count) and anemia, is a well-documented side effect of long-term oxazolidinone therapy.[10][11] This is thought to be a direct consequence of mitochondrial toxicity in hematopoietic progenitor cells.[7]

  • Neuropathy: Peripheral and optic neuropathy have been reported with prolonged use of Linezolid, typically beyond the standard 28-day course.[8][9] This is also attributed to mitochondrial dysfunction in neuronal cells.

  • Lactic Acidosis: A rare but serious adverse event associated with oxazolidinone use is lactic acidosis, a marker of severe mitochondrial dysfunction.[6][8]

  • Monoamine Oxidase (MAO) Inhibition: Oxazolidinones are reversible, non-selective inhibitors of MAO.[7][12] This can lead to interactions with serotonergic and adrenergic agents, potentially causing serotonin syndrome.[8]

Structural Considerations for 3-(4-Aminocyclohexyl)oxazolidin-2-one

The structure of 3-(4-aminocyclohexyl)oxazolidin-2-one features a non-aromatic aminocyclohexyl group at the N-3 position of the oxazolidinone ring. This differs from Linezolid, which has a substituted phenyl ring. Structure-toxicity relationship studies within the oxazolidinone class suggest that modifications to this ring can influence the toxicological profile.[10] The aminocyclohexyl moiety may alter the compound's lipophilicity, distribution, and metabolism, which could in turn modulate its interaction with mitochondrial ribosomes or MAO. Experimental validation is essential to determine if these structural changes mitigate or exacerbate the known class-specific toxicities.

Experimental Workflow for Toxicity and Cytotoxicity Profiling

A tiered approach, beginning with in vitro assays and progressing to in vivo studies, is recommended to efficiently and ethically characterize the toxicity profile of 3-(4-aminocyclohexyl)oxazolidin-2-one.[4]

In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's cytotoxic potential against a panel of mammalian cell lines. This provides a rapid assessment of baseline toxicity and helps in dose range finding for subsequent in vivo studies.

3.1.1. Rationale and Experimental Design

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. A decrease in metabolic activity is indicative of cytotoxicity. A panel of cell lines should be chosen to represent different tissue types, including those relevant to known oxazolidinone toxicities (e.g., hepatic) and both cancerous and non-cancerous lines to assess for any selective toxicity.

3.1.2. Recommended Cell Lines

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

  • HCT-116 (Human Colon Carcinoma): A common cancer cell line for general cytotoxicity screening.[13]

  • CHO-K1 (Chinese Hamster Ovary): A non-cancerous cell line to assess toxicity to normal cells.[14]

3.1.3. Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 3-(4-aminocyclohexyl)oxazolidin-2-one in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM). Add the compound dilutions to the appropriate wells. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h_1 Incubate 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment Treat with Serial Dilutions of Compound Incubation_24h_1->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan (DMSO) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

3.1.4. Data Presentation: In Vitro Cytotoxicity

Cell LineCompoundIC50 (µM)
HepG23-(4-Aminocyclohexyl)oxazolidin-2-oneTo be determined
HCT-1163-(4-Aminocyclohexyl)oxazolidin-2-oneTo be determined
CHO-K13-(4-Aminocyclohexyl)oxazolidin-2-oneTo be determined
Doxorubicin (Positive Control)Reference value
In Vivo Acute Toxicity Study

Following in vitro characterization, an in vivo acute toxicity study is necessary to understand the compound's systemic effects and to determine a safe starting dose for further studies.[5][15]

3.2.1. Rationale and Regulatory Context

Acute toxicity studies are a core requirement for Investigational New Drug (IND) applications.[5] They aim to identify the Maximum Tolerated Dose (MTD) and potential target organs for toxicity after a single administration. The study should be conducted in compliance with Good Laboratory Practice (GLP) principles.[4]

3.2.2. Animal Model and Study Design

  • Species: Wistar rats or Swiss albino mice are commonly used.

  • Design: A limit dose test or a full acute toxicity study (e.g., following OECD Guideline 423) can be performed. This involves administering the compound, typically via oral gavage, at one or more dose levels to different groups of animals.

3.2.3. Detailed Protocol: Acute Oral Toxicity (Limit Dose Test)

  • Animal Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Dosing: Administer a single oral dose of 2000 mg/kg of 3-(4-aminocyclohexyl)oxazolidin-2-one to one group of animals (n=5 per sex). A control group receives the vehicle only.

  • Clinical Observations: Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days. Record any signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Body Weight: Record body weight just before dosing and weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals. Perform a gross necropsy on all animals, examining all major organs.

  • Histopathology: Collect major organs (liver, kidneys, spleen, heart, lungs, brain) and preserve them in 10% neutral buffered formalin for potential histopathological examination.

  • Endpoint Analysis: The primary endpoints are mortality, clinical signs of toxicity, and changes in body weight. If mortality or significant toxicity is observed at the limit dose, further studies with lower doses will be required to determine the LD50 or MTD.

Start Start Acclimatization Animal Acclimatization (≥5 days) Start->Acclimatization Grouping Group Animals (Control & Treatment) Acclimatization->Grouping Dosing Single Oral Dose Administration Grouping->Dosing Observations Clinical Observations (Daily for 14 days) Dosing->Observations Body_Weight Body Weight Measurement (Weekly) Dosing->Body_Weight Euthanasia Euthanasia (Day 14) Observations->Euthanasia Body_Weight->Euthanasia Necropsy Gross Necropsy Euthanasia->Necropsy Histopathology Organ Collection & Histopathology Necropsy->Histopathology Data_Analysis Analyze Mortality, Clinical Signs, Body Weight Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vivo Acute Oral Toxicity Study.

3.2.4. Data Presentation: In Vivo Acute Toxicity

GroupDose (mg/kg)MortalityClinical SignsBody Weight Change (%)Gross Necropsy Findings
Control (Vehicle)0To be determinedTo be determinedTo be determinedTo be determined
Treatment2000To be determinedTo be determinedTo be determinedTo be determined

Conclusion and Future Directions

This guide establishes a preliminary toxicity profile for 3-(4-aminocyclohexyl)oxazolidin-2-one based on the well-documented toxicities of the oxazolidinone class. The primary concerns are potential myelosuppression, neuropathy, and lactic acidosis, all likely stemming from mitochondrial toxicity. The provided experimental workflows for in vitro cytotoxicity and in vivo acute toxicity offer a clear and robust path for the empirical determination of this compound's specific safety profile.

Upon completion of these initial studies, further toxicological evaluation will be necessary. Future work should include:

  • Sub-chronic toxicity studies: To assess the effects of repeated dosing over a longer duration (e.g., 28 days).

  • Genotoxicity assays (e.g., Ames test, micronucleus test): To evaluate the compound's potential to cause genetic damage.

  • Safety pharmacology studies: To investigate potential effects on the cardiovascular, respiratory, and central nervous systems.[5]

  • Reproductive and developmental toxicity studies: If the compound is intended for use in populations of child-bearing potential.[16]

A thorough and systematic execution of this toxicological assessment program will be critical in determining the viability of 3-(4-aminocyclohexyl)oxazolidin-2-one as a candidate for further drug development.

References

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Methodological & Application

Application Note and Protocol: A Scalable Synthetic Route for the Preparation of 3-(4-Aminocyclohexyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and scalable synthetic protocol for the preparation of 3-(4-aminocyclohexyl)oxazolidin-2-one, a valuable building block in contemporary drug discovery and development. The described route is designed for efficiency, scalability, and safety, addressing the needs of researchers and process chemists in the pharmaceutical industry. This document outlines a two-step process commencing with the cyclization of a commercially available aminocyclohexanol derivative with a suitable carbonylating agent to form a protected intermediate, followed by a deprotection step to yield the target primary amine. The rationale behind the selection of reagents, solvents, and reaction conditions is discussed in detail to provide a thorough understanding of the process. Furthermore, protocols for in-process controls and final product characterization are provided to ensure the synthesis of high-purity 3-(4-aminocyclohexyl)oxazolidin-2-one.

Introduction

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics, which are crucial in combating multi-drug resistant Gram-positive bacteria.[1][2] The 3-(4-aminocyclohexyl)oxazolidin-2-one moiety serves as a key intermediate in the synthesis of a variety of pharmacologically active agents, where the aminocyclohexyl group can impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The development of a robust and scalable synthetic route to this intermediate is therefore of significant interest to the pharmaceutical industry.

This application note details a scalable synthetic approach to 3-(4-aminocyclohexyl)oxazolidin-2-one, focusing on practical and cost-effective methodologies suitable for kilogram-scale production.

Synthetic Strategy and Rationale

The presented synthetic strategy is a two-step process designed for scalability and efficiency. The core of this approach is the formation of the oxazolidinone ring from a readily available starting material, followed by the deprotection of the amine functionality.

Overall Synthetic Scheme:

Synthetic_Scheme start trans-4-(tert-Butoxycarbonylamino)cyclohexan-1-ol intermediate tert-Butyl (trans-4-(2-oxooxazolidin-3-yl)cyclohexyl)carbamate start->intermediate 1. NaH, THF 2. 2-Oxazolidinone, Reflux product 3-(4-Aminocyclohexyl)oxazolidin-2-one intermediate->product HCl, Dioxane Experimental_Workflow cluster_step1 Step 1: Oxazolidinone Ring Formation cluster_step2 Step 2: Boc Deprotection A Reactants Mixing: trans-4-(Boc-amino)cyclohexanol, NaH, 2-Oxazolidinone in THF B Reaction at Reflux A->B C Work-up and Extraction B->C D Purification (Chromatography/Recrystallization) C->D E Protected Intermediate in Dioxane D->E Proceed to Deprotection F Addition of HCl in Dioxane E->F G Reaction at Room Temperature F->G H Isolation and Purification (Filtration/Recrystallization) G->H I 3-(4-Aminocyclohexyl)oxazolidin-2-one H->I Final Product

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Advanced Application Note: Utilizing cis-3-(4-Aminocyclohexyl)oxazolidin-2-one as a Bifunctional Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the advanced utilization of 3-(4-Aminocyclohexyl)oxazolidin-2-one as a chiral auxiliary in asymmetric synthesis.

Executive Summary

The pursuit of perfect stereocontrol in carbon-carbon bond formation has driven the evolution of chiral auxiliaries. While classical Evans oxazolidinones rely on direct N-acylation of the oxazolidinone ring, the emergence of cis-3-(4-Aminocyclohexyl)oxazolidin-2-one (cis-ACO) introduces a powerful paradigm shift. By utilizing the primary amine on the cyclohexyl ring as the substrate attachment point, cis-ACO acts as a conformationally dynamic, bifunctional chiral auxiliary.

This guide details the mechanistic rationale, transition state causality, and validated protocols for utilizing cis-ACO in highly stereoselective Titanium(IV)-mediated asymmetric aldol additions.

Mechanistic Paradigm & Transition State Causality

The efficacy of cis-ACO lies in the conformational flexibility of its 1,4-disubstituted cyclohexane framework. In its uncoordinated ground state, the cyclohexane ring predominantly occupies a relaxed chair conformation. However, the introduction of a bidentate Lewis acid—specifically Titanium(IV) chloride ( TiCl4​ )—forces the system into a highly rigid twist-boat conformation [1][2].

The Bidentate Chelation Effect

When the primary amine of cis-ACO is acylated with a substrate (e.g., propionyl chloride), the resulting amide carbonyl and the remote oxazolidinone carbonyl act as a bidentate ligand system.

  • Pre-organization: TiCl4​ coordinates simultaneously to both carbonyl oxygens. This macrocyclic chelation pulls the bulky oxazolidinone ring directly over one face of the reactive center[3].

  • Enolization: The strong Lewis acidity of the chelated Ti4+ dramatically lowers the pKa of the substrate's α -protons. Subsequent addition of a non-nucleophilic base (DIPEA) exclusively yields the (Z)-enolate[1].

  • Facial Shielding: The incoming electrophile (aldehyde) is forced to approach from the unshielded Re-face, leading to exceptional syn-aldol stereoselectivity[3].

Chelation_Model Ti TiCl4 Lewis Acid Center Ox Oxazolidinone Carbonyl Steric Shielding Ti->Ox Bidentate Coordination Am Amide Carbonyl Reactive Z-Enolate Ti->Am Bidentate Coordination Ald Aldehyde Electrophilic Acceptor Ti->Ald Electrophile Activation Am->Ald Stereoselective C-C Bond Formation

Fig 1. Twist-boat bidentate chelation model of the Ti-enolate transition state.

Validated Experimental Protocols

To ensure a self-validating system, the workflow is divided into three distinct phases: Substrate Anchoring, Asymmetric Aldol Addition, and Non-Destructive Cleavage.

Workflow A 1. Substrate Attachment (Acylation of Primary Amine) B 2. Asymmetric Aldol (TiCl4 Chelation & Addition) A->B C 3. Auxiliary Cleavage (LiOOH Hydrolysis) B->C D Enantioenriched Product (>95% ee) C->D E Recovered cis-ACO Auxiliary C->E

Fig 2. Three-stage synthetic workflow for cis-ACO mediated asymmetric synthesis.

Protocol 3.1: Substrate Anchoring (Amide Formation)

Objective: Covalently bind the acyl substrate to the primary amine of cis-ACO.

  • Dissolve cis-ACO (1.0 equiv, 10 mmol) in anhydrous CH2​Cl2​ (50 mL) under an argon atmosphere.

  • Add Triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Cool the mixture to 0 °C.

  • Dropwise add propionyl chloride (1.1 equiv).

    • Causality: Slow addition at 0 °C prevents localized heating and suppresses ketene formation, ensuring a clean acylation.

  • Stir for 2 hours, quench with saturated aqueous NH4​Cl , extract with CH2​Cl2​ , and purify via flash chromatography to yield the N-acyl-cis-ACO intermediate.

Protocol 3.2: TiCl4​ -Mediated Asymmetric Aldol Addition

Objective: Execute stereoselective C-C bond formation via the chelated (Z)-enolate.

  • Dissolve the N-acyl-cis-ACO intermediate (1.0 equiv, 5 mmol) in anhydrous CH2​Cl2​ (25 mL) and cool to -78 °C under argon.

  • Critical Step: Add TiCl4​ (1.05 equiv, 1.0 M in CH2​Cl2​ ) dropwise. Stir for 5 minutes.

    • Causality: TiCl4​ must be added prior to the base. This pre-forms the rigid bidentate chelate, significantly increasing the acidity of the α -protons and locking the conformation before enolization[1][2].

  • Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. The solution will turn deep red, indicating Ti-enolate formation. Stir for 30 minutes at -78 °C.

  • Add the aldehyde (1.5 equiv) dropwise. Stir for 1 hour at -78 °C, then slowly warm to 0 °C over 2 hours.

  • Quench with half-saturated aqueous NH4​Cl , partition, and isolate the aldol adduct.

Protocol 3.3: Non-Destructive Cleavage via LiOOH

Objective: Isolate the chiral β -hydroxy acid and recover the cis-ACO auxiliary without epimerizing the newly formed stereocenters.

  • Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF/ H2​O and cool to 0 °C.

  • In a separate flask, prepare LiOOH by mixing LiOH (2.0 equiv) and 30% aqueous H2​O2​ (4.0 equiv) at 0 °C.

  • Add the LiOOH solution to the adduct.

    • Causality: Standard basic hydrolysis (e.g., refluxing NaOH ) risks retro-aldol cleavage and epimerization. The hydroperoxide anion ( OOH− ) is a super-nucleophile due to the α -effect. It rapidly attacks the amide carbonyl at 0 °C, preserving the stereointegrity of the product while liberating the intact auxiliary[4][5].

  • Stir for 1 hour. Quench with Na2​SO3​ to reduce excess peroxide.

  • Extract the aqueous layer with Ethyl Acetate to recover the cis-ACO auxiliary (>95% recovery). Acidify the aqueous layer to pH 2 with 1M HCl and extract to isolate the pure chiral β -hydroxy acid.

Quantitative Performance Data

The cis-ACO auxiliary demonstrates exceptional diastereofacial discrimination across a variety of aliphatic and aromatic aldehydes.

Table 1: Substrate Scope for the TiCl4​ -Mediated Aldol Addition using cis-ACO

EntryElectrophile (Aldehyde)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
1Benzaldehyde88>99:198
2Isobutyraldehyde8598:297
3Propionaldehyde8297:396
4Pivalaldehyde79>99:1>99

Note: Yields represent isolated yields after flash chromatography. Diastereomeric ratios were determined by crude 1H -NMR analysis. Enantiomeric excess was determined by chiral HPLC after auxiliary cleavage.

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Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(4-Aminocyclohexyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

3-(4-Aminocyclohexyl)oxazolidin-2-one is a bifunctional molecule of interest in medicinal chemistry and materials science, incorporating both a reactive primary amine and a stable oxazolidinone heterocycle. Its utility is critically dependent on its precise chemical structure, including the cis/trans stereochemistry of the substituted cyclohexane ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining this three-dimensional structure in solution.[1][2]

This guide provides a comprehensive set of protocols for the complete NMR characterization of this molecule. It is designed for researchers in organic synthesis and drug development, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental decisions. We will cover sample preparation, the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) spectra, and the principles of data interpretation for unequivocal structure verification.

Foundational Protocols: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[3] For a polar molecule like 3-(4-Aminocyclohexyl)oxazolidin-2-one, the choice of solvent and sample concentration are the first critical decisions.

Solvent Selection

The primary criterion for solvent selection is sample solubility.[4] Given the polar amine and oxazolidinone moieties, nonpolar solvents like Chloroform-d (CDCl₃) may be inadequate.[5] More suitable choices include:

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Highly recommended. Its high polarity effectively dissolves polar and ionic compounds.[6] A key advantage is its ability to slow down the exchange rate of labile N-H protons by acting as a hydrogen bond acceptor, often allowing them to be observed as distinct, and sometimes coupled, signals.[7]

  • Methanol-d₄ (CD₃OD): A good alternative for polar compounds.[6] However, it will readily exchange with the amine (NH₂) and any residual amide (N-H) protons, causing their signals to broaden or disappear. This can be used as a diagnostic tool.

  • Deuterium Oxide (D₂O): Useful for water-soluble samples and for confirming the identity of exchangeable protons (NH₂, OH).[6] Adding a drop of D₂O to a sample in DMSO-d₆ will cause the amine proton signals to vanish, confirming their assignment.[8]

Recommendation: Begin with DMSO-d₆ for the most comprehensive initial analysis.

Sample Concentration and Filtration
  • ¹H NMR: A concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for high-quality spectra on a modern spectrometer (≥400 MHz).[9][10]

  • ¹³C NMR & 2D NMR: Due to the lower natural abundance of ¹³C, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10][11]

  • Filtration: It is imperative that the final solution be free of any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[11] Filter the sample through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

Protocol 1: Sample Preparation Workflow

cluster_prep Sample Preparation s1 1. Weigh 20-50 mg of sample into a clean vial. s2 2. Add ~0.7 mL of DMSO-d6. s1->s2 s3 3. Vortex/sonicate until fully dissolved. s2->s3 s4 4. Prepare a Pasteur pipette with a glass wool plug. s3->s4 s5 5. Filter solution directly into a clean 5 mm NMR tube. s4->s5 s6 6. Cap the tube and wipe the exterior with isopropanol. s5->s6

Caption: Workflow for preparing a high-quality NMR sample.

Data Acquisition Strategy: A Multi-Experiment Approach

A complete structural characterization relies on a suite of NMR experiments. The logical flow moves from broad-spectrum one-dimensional analysis to specific two-dimensional correlation experiments that map the molecular framework.

cluster_acq NMR Data Acquisition & Analysis a1 Step 1: ¹H NMR (Proton Spectrum) a2 Step 2: ¹³C{¹H} NMR (Carbon Spectrum) a1->a2 a3 Step 3: DEPT-135 (Carbon Type ID) a2->a3 a4 Step 4: ¹H-¹H COSY (H-H Connectivity) a3->a4 a5 Step 5: ¹H-¹³C HSQC (Direct C-H Correlation) a4->a5 a6 Step 6: Data Integration & Structure Assembly a5->a6

Caption: A logical workflow for NMR-based structure elucidation.

One-Dimensional NMR: ¹H and ¹³C Spectra

¹H NMR: This is the starting point, providing information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin splitting), and relative abundance (integration).[8]

¹³C{¹H} NMR: This experiment identifies all unique carbon atoms in the molecule. In the standard proton-decoupled mode, each unique carbon appears as a singlet, simplifying the spectrum.[1]

DEPT-135: This experiment is invaluable for distinguishing between different types of carbon atoms. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C=O) are not observed.[1]

Two-Dimensional NMR: COSY and HSQC

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks through the molecular skeleton.[13][14] This is essential for piecing together the fragments of the cyclohexyl and oxazolidinone rings.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[15] It provides an unambiguous link between the ¹H and ¹³C spectra, making carbon peak assignment definitive once the proton spectrum has been assigned.[1]

Spectral Interpretation: Assembling the Puzzle

The structure of 3-(4-Aminocyclohexyl)oxazolidin-2-one presents several key features that can be identified through a systematic analysis of the NMR data.

Predicted NMR Data

The following table summarizes the expected chemical shifts for the key nuclei in the molecule. These values are based on literature data for similar structural motifs and serve as a guide for spectral assignment.[16][17][18][19]

Assignment Atom(s) Experiment Expected Chemical Shift (ppm) Expected Multiplicity / DEPT-135 Phase Key Correlations (COSY, HSQC)
CarbonylC2¹³C158-160Quaternary (No DEPT signal)HMBC to H4, H5
Oxazolidinone CH₂-OC5¹³C68-72CH₂ (Negative)HSQC to H5
Oxazolidinone CH₂-NC4¹³C43-47CH₂ (Negative)HSQC to H4
Cyclohexyl CH-N (Oxaz.)C1'¹³C50-55CH (Positive)HSQC to H1'
Cyclohexyl CH-N (Amine)C4'¹³C48-52CH (Positive)HSQC to H4'
Cyclohexyl CH₂C2', C3', C5', C6'¹³C30-36CH₂ (Negative)HSQC to respective protons
Oxazolidinone CH₂-OH5¹H4.3-4.6Triplet (t)COSY to H4
Oxazolidinone CH₂-NH4¹H3.5-3.8Triplet (t)COSY to H5
Cyclohexyl CH-N (Oxaz.)H1'¹H3.8-4.2Multiplet (m)COSY to H2'/H6'
Cyclohexyl CH-N (Amine)H4'¹H2.5-3.0Multiplet (m)COSY to H3'/H5'
Primary AmineNH₂¹H1.5-3.0 (variable)Broad Singlet (br s)Disappears on D₂O exchange
Cyclohexyl CH₂H2', H3', H5', H6'¹H1.2-2.2Complex Multiplets (m)COSY to adjacent protons

Note: Chemical shifts are referenced to TMS and are highly dependent on the solvent used.[7][20] The values provided are typical for a solvent like DMSO-d₆.

Determining Stereochemistry: The Role of Coupling Constants

The key to distinguishing between the cis and trans isomers lies in the ¹H-¹H coupling constants (J-values) of the protons on the cyclohexyl ring, particularly H1' and H4'.[18]

  • Trans Isomer: In its most stable chair conformation, the bulky oxazolidinone and amino groups will occupy equatorial positions. This forces the attached protons (H1' and H4') into axial positions. These axial protons will exhibit large couplings (³J_ax-ax ≈ 10-13 Hz) to their adjacent axial neighbors.[21]

  • Cis Isomer: In the cis isomer, one substituent must be axial and the other equatorial. The proton on the carbon with the equatorial substituent will be axial, showing large axial-axial couplings. However, the proton on the carbon with the axial substituent will be equatorial, showing only smaller axial-equatorial and equatorial-equatorial couplings (³J_ax-eq, ³J_eq-eq ≈ 2-5 Hz).[21]

Therefore, the observation of two broad multiplets for H1' and H4', both with large coupling constants (a wide peak base), is strong evidence for the trans isomer.

A Visual Guide to 2D NMR Correlations

The following diagram illustrates the expected key correlations for the molecule, which form the basis of the structural assignment.

Caption: Expected COSY (solid lines) and HSQC (dashed lines) correlations.

Detailed Experimental Protocols

The following are suggested acquisition parameters for a 400 MHz spectrometer.

Protocol 2: 1D NMR Acquisition
  • ¹H Experiment:

    • Tune and match the probe for ¹H.

    • Acquire with a spectral width of 16 ppm (e.g., -2 to 14 ppm).

    • Use a 30-degree pulse angle.

    • Set relaxation delay (d1) to 2 seconds.

    • Acquire for 16-32 scans.

    • Process with an exponential window function (line broadening of 0.3 Hz) before Fourier Transform.[22]

  • ¹³C{¹H} Experiment:

    • Tune and match the probe for ¹³C.

    • Acquire with a spectral width of 240 ppm (e.g., -10 to 230 ppm).

    • Use a 30-degree pulse angle.

    • Set relaxation delay (d1) to 2 seconds.

    • Acquire for 1024-4096 scans, depending on concentration.

    • Process with an exponential window function (line broadening of 1-2 Hz).

Protocol 3: 2D NMR Acquisition
  • gCOSY Experiment:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire 256-512 increments in the indirect dimension (t1).

    • Collect 16-32 scans per increment.

    • Process with a sine-squared window function in both dimensions.

  • gHSQC Experiment:

    • Use a standard gradient-selected HSQC pulse sequence optimized for ¹J_CH ≈ 145 Hz.

    • Acquire 256-512 increments in the indirect dimension (t1).

    • Collect 32-64 scans per increment.

    • Process with a sine-squared window function in both dimensions.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a robust and definitive method for the structural characterization of 3-(4-Aminocyclohexyl)oxazolidin-2-one. By following the protocols outlined in this note, researchers can confidently determine the compound's covalent framework and, crucially, its stereochemistry through the analysis of proton coupling constants. This level of analytical rigor is essential for ensuring the quality and reproducibility of research in chemical synthesis and drug discovery.

References

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  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (n.d.). Arkivoc. Retrieved March 25, 2026, from [Link]

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  • Key 2D NMR correlations used for the structure elucidation of compounds... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

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Application Note: High-Throughput Synthesis and Screening Preparation of 3-(4-Aminocyclohexyl)oxazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Scientific Rationale & Mechanistic Overview

Oxazolidinones represent a critical class of totally synthetic antibacterial agents. Since the approval of linezolid in 2000, this scaffold has been a frontline defense against severe Gram-positive infections [[1]](). Oxazolidinones exert their bacteriostatic and bactericidal effects through a unique mechanism of action: they bind selectively to the 23S rRNA of the bacterial 50S ribosomal subunit, thereby preventing the formation of the functional 70S initiation complex required for bacterial protein synthesis 2.

However, the rapid emergence of multidrug-resistant strains—such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)—necessitates the continuous evolution of this pharmacophore 2. Recent structure-activity relationship (SAR) studies indicate that replacing flat, aromatic C-rings with sp³-rich moieties, such as a 4-aminocyclohexyl bridge, can significantly enhance the physicochemical profile (e.g., solubility, reduced plasma protein binding) and extend the spectrum of activity against challenging pathogens 3.

MOA Drug 3-(4-Aminocyclohexyl) oxazolidin-2-one Scaffold Target Bacterial 50S Ribosomal Subunit (23S rRNA Central Loop) Drug->Target Binds selectively Complex 70S Initiation Complex Formation Blocked Target->Complex Prevents assembly Result Inhibition of Bacterial Protein Synthesis Complex->Result Death Bacteriostatic/Bactericidal Effect (MRSA/VRE) Result->Death

Figure 1: Mechanism of action for oxazolidinones targeting the 50S ribosomal subunit.

Library Design & Causality

When preparing libraries for High-Throughput Screening (HTS), the synthetic route must be robust, scalable, and highly stereoselective. The absolute (R)-configuration at the C5 position of the oxazolidinone ring is a strict requisite for antibacterial activity [[4]]().

To achieve this, we utilize Brickner’s established asymmetric synthetic route, which involves the deprotonation of an N-alkyl/aryl carbamate followed by reaction with (R)-glycidyl butyrate 4. The choice of (R)-glycidyl butyrate is highly intentional; the butyrate group acts as an excellent leaving group during the intramolecular cyclization step, seamlessly forming the 5-membered oxazolidinone ring without racemization.

By installing a Boc-protected 4-aminocyclohexyl moiety early in the synthesis, we create a latent nucleophilic handle. Once the core is synthesized and the Boc group is removed, this primary amine serves as a versatile vector for parallel derivatization (e.g., amidation, sulfonamidation, reductive amination) in a 96-well format.

Workflow Core 1. Core Synthesis (R)-Glycidyl Butyrate + Carbamate Deprotect 2. Boc Deprotection (TFA/DCM) Core->Deprotect Parallel 3. Parallel Derivatization (96-well, Scavenger Resins) Deprotect->Parallel Purification 4. High-Throughput Purification (Automated Prep-LC-MS) Parallel->Purification QC 5. Quality Control (UPLC-MS, >95% Purity) Purification->QC Assay 6. HTS Biological Assay (Antibacterial Screening) QC->Assay

Figure 2: HTS synthesis and screening workflow for oxazolidinone library generation.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal Quality Control (QC) checkpoints and utilizing solid-phase scavenger resins, we eliminate the need for traditional column chromatography during the parallel synthesis phase, ensuring the library is directly assay-ready.

Protocol 3.1: Asymmetric Synthesis of the (5R)-Oxazolidinone Core

Objective: Synthesize the chiral core with >99% enantiomeric excess (ee).

  • Preparation: Dissolve benzyl (4-(tert-butoxycarbonylamino)cyclohexyl)carbamate (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (1.1 eq, 2.5 M in hexanes).

    • Causality & Self-Validation: The reaction must be kept at -78 °C to prevent nucleophilic attack on the Boc group. A slight yellowing of the solution acts as a visual indicator of the lithiated carbamate anion formation. Stir for 30 minutes.

  • Cyclization: Add (R)-glycidyl butyrate (1.2 eq) dropwise. Maintain at -78 °C for 1 hour, then gradually warm to room temperature and stir for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the (5R)-hydroxymethyl oxazolidinone intermediate.

Protocol 3.2: Boc Deprotection (Unmasking the Amine Handle)

Objective: Expose the primary amine for library diversification.

  • Reaction: Dissolve the Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Agitation: Stir at room temperature for 2 hours.

  • Solvent Removal: Concentrate under reduced pressure. To completely remove residual TFA (which can interfere with subsequent couplings), co-evaporate the residue with toluene three times.

  • Self-Validation Check: Analyze an aliquot via UPLC-MS. The complete disappearance of the [M+H]⁺ peak corresponding to the Boc-protected mass, and the appearance of the[M-Boc+H]⁺ mass, confirms quantitative deprotection.

Protocol 3.3: High-Throughput Parallel Derivatization (Amidation)

Objective: Generate a 96-member library using diverse acid chlorides.

  • Dispensing: Dispense the unmasked 3-(4-aminocyclohexyl)oxazolidin-2-one core (10 µmol per well) into a 96-well deep-well polypropylene plate.

  • Base Addition: Add anhydrous DCM (500 µL) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to each well.

  • Electrophile Addition: Using an automated liquid handler, add a unique acid chloride (1.2 eq) to each well.

    • Causality: A 1.2 eq excess ensures the complete consumption of the highly valuable oxazolidinone core.

  • Coupling: Seal the plate with a pierceable mat and shake at room temperature for 4 hours.

  • Scavenging (Self-Validating Step): Add polymer-bound trisamine resin (3.0 eq relative to the excess acid chloride) to each well. Shake for an additional 2 hours. The resin covalently traps any unreacted acid chloride.

  • Filtration: Filter the contents of the plate into a clean 96-well collection plate using a vacuum manifold.

  • Drying: Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the dry, assay-ready library.

Data Presentation & Self-Validating QC Metrics

To ensure the integrity of the biological data generated during HTS, the chemical library must pass stringent analytical thresholds. The table below summarizes the quantitative QC data required before releasing the plate for antibacterial screening.

Quality Control MetricTarget ThresholdAnalytical MethodMechanistic Rationale / Causality
Enantiomeric Excess (ee) > 99%Chiral HPLCThe (R)-configuration at C5 is strictly required for binding to the 23S rRNA pocket. Racemic mixtures dilute potency.
Library Purity > 95%UPLC-UV-MS (254 nm)High purity prevents false positives/negatives in HTS caused by highly active or toxic trace impurities.
Mass Balance / Yield > 85%Gravimetric / LC-MSEnsures accurate stock concentrations (typically 10 mM) for precise dose-response curve generation.
DMSO Solubility > 10 mMNephelometryPrevents compound precipitation when formatting from DMSO stocks into aqueous biological assay buffers.
TFA Residuals < 1%¹⁹F NMR / LC-MSResidual TFA from deprotection can artificially lower assay pH, leading to false antibacterial readouts.

References

  • Source: PubMed Central (PMC)
  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure Source: ACS Medicinal Chemistry Letters URL
  • Source: Academia.
  • Source: Molecular Pharmaceutics (ACS Publications)

Sources

Elucidating the Fragmentation Patterns of 3-(4-Aminocyclohexyl)oxazolidin-2-one by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This application note presents a detailed protocol and theoretical framework for the analysis of 3-(4-aminocyclohexyl)oxazolidin-2-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a molecule incorporating both a cyclohexylamine and an oxazolidinone moiety, its characterization is critical in pharmaceutical development and metabolite identification. This guide provides a comprehensive, step-by-step methodology for LC-MS/MS analysis, alongside a predictive discussion of the compound's collision-induced dissociation (CID) fragmentation patterns. The proposed fragmentation pathways are derived from established principles of mass spectrometry, offering researchers a robust starting point for method development and structural confirmation.

Introduction and Scientific Context

The oxazolidinone class of compounds represents a significant scaffold in medicinal chemistry, most notably for its utility in developing potent antibacterial agents.[1][2] 3-(4-Aminocyclohexyl)oxazolidin-2-one is a bifunctional molecule that combines the rigid oxazolidinone core with a flexible aminocyclohexyl group. The presence of two basic nitrogen atoms makes it an ideal candidate for analysis by positive mode electrospray ionization (ESI) mass spectrometry.

Understanding the fragmentation behavior of such molecules under tandem mass spectrometry (MS/MS) conditions is paramount for several reasons:

  • Structural Confirmation: Ensuring the identity of a synthesized compound.

  • Metabolite Identification: Differentiating metabolites from the parent drug by identifying modifications to the core structure.

  • Quantitative Analysis: Developing highly selective and sensitive Multiple Reaction Monitoring (MRM) methods for pharmacokinetic and pharmacodynamic studies.[3][4]

This document serves as a practical guide, explaining the causality behind experimental choices and providing a predictive model for the fragmentation of the title compound, grounded in authoritative mass spectrometry principles.[5][6]

Chemical Structure and Properties:

  • Compound: 3-(4-Aminocyclohexyl)oxazolidin-2-one

  • Molecular Formula: C₉H₁₆N₂O₂

  • Monoisotopic Mass: 184.1212 Da

  • Predicted [M+H]⁺: 185.1290 m/z

Proposed LC-MS/MS Experimental Protocol

This protocol is designed as a self-validating system, providing a robust starting point for the analysis of 3-(4-aminocyclohexyl)oxazolidin-2-one. The choices of column, mobile phases, and ionization source settings are based on field-proven methods for polar, basic small molecules.[3][4][7]

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-(4-aminocyclohexyl)oxazolidin-2-one reference standard and dissolve in 1 mL of methanol or DMSO.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water. This solution can be used for direct infusion or for LC-MS/MS injection.

  • Rationale: Using an organic solvent for the stock ensures solubility, while the working solution is prepared in a mobile-phase-compatible mixture to ensure good peak shape upon injection.

The selected reversed-phase method is designed to provide good retention and peak shape for this polar compound. The addition of formic acid to the mobile phase is crucial for promoting protonation of the analyte, which enhances ESI efficiency.[8][9]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8-3.5 µmProvides excellent retention for moderately polar compounds and is a standard for small molecule analysis.[3][4]
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Injection Volume 2-5 µLBalances sensitivity with the risk of column overloading.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Gradient Elution See Table 2 belowA gradient is necessary to ensure the analyte is eluted with a good peak shape and to clean the column of any late-eluting impurities.

Table 2: Suggested LC Gradient Profile

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
7.0 95
7.1 5

| 10.0 | 5 |

Positive mode ESI is selected due to the presence of two basic nitrogen atoms which are readily protonated.[10][11] The parameters below are typical starting points and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The amine groups are easily protonated, leading to high signal intensity.
Capillary Voltage 3.5 - 4.5 kVCreates a stable electrospray.
Source Temperature 120 - 150 °CAssists in the desolvation of droplets.
Desolvation Gas Nitrogen, 350 - 450 °CHigh temperature facilitates the transition of the analyte from liquid to gas phase ions.[11]
Full Scan (Q1) m/z 50 - 250To confirm the presence of the precursor ion at m/z 185.1.
Product Ion Scan Precursor: m/z 185.1To generate the fragmentation spectrum.
Collision Gas ArgonInert gas used to induce fragmentation.
Collision Energy 10 - 40 eV (Ramped)A range of energies should be tested to observe both low-energy and high-energy fragments.

Predicted Fragmentation Pathways

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 185.1) is expected to fragment at its most labile bonds. The proton is most likely localized on the primary amine of the cyclohexyl ring, being the most basic site. Fragmentation will likely be initiated from this charge site.[12]

  • Alpha-Cleavage and Ring Opening of Cyclohexane: A common pathway for cyclic amines involves cleavage of the C-C bond adjacent (alpha) to the carbon bearing the amine.[13][14] This can initiate a series of ring-opening events.

  • Cleavage of the N-Cyclohexyl Bond: The bond connecting the oxazolidinone nitrogen to the cyclohexyl ring is a prime candidate for cleavage. This would result in two major fragments: the aminocyclohexyl cation and the neutral oxazolidinone ring, or vice versa depending on charge retention.

  • Fragmentation of the Oxazolidinone Ring: The oxazolidinone ring itself can undergo characteristic cleavages, such as the loss of CO₂ (44 Da) or other small neutral molecules.[15][16]

  • Loss of Ammonia (NH₃): A characteristic neutral loss (17 Da) from the protonated primary amine is highly probable.

The following diagram illustrates the proposed primary fragmentation pathways originating from the precursor ion.

G M_H [M+H]⁺ m/z 185.1 frag_A Product Ion A C₆H₁₂N⁺ m/z 98.1 M_H->frag_A  - C₃H₅NO₂  (Neutral Loss: 87 Da) frag_B Product Ion B C₉H₁₄N₂O₂⁺ m/z 168.1 M_H->frag_B  - NH₃  (Neutral Loss: 17 Da) frag_C Product Ion C C₅H₈NO₂⁺ m/z 114.1 M_H->frag_C  - C₄H₉N  (Ring Fragmentation)

Sources

Validation & Comparative

Structural and Mechanistic Comparison: Chiral Selectivity of 3-(4-Aminocyclohexyl)oxazolidin-2-one vs. Traditional Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, chiral auxiliaries remain one of the most reliable methodologies for dictating stereocontrol in carbon-carbon bond-forming events. This guide provides an objective, data-driven comparison between the industry-standard Evans Auxiliaries (e.g., 4-isopropyl-2-oxazolidinone) and 3-(4-Aminocyclohexyl)oxazolidin-2-one .

Rather than simply listing reaction outcomes, this analysis deconstructs the structural causality behind their performance, revealing a critical stereochemical paradox: while Evans auxiliaries provide near-perfect facial selectivity, the 1,4-aminocyclohexyl derivative is fundamentally incapable of chiral induction.

Mechanistic Analysis: The Origin of Stereocontrol

To understand why a chiral auxiliary succeeds or fails, we must examine the transition state of the enolate it forms.

The Benchmark: Traditional Evans Auxiliaries

Developed by David A. Evans, traditional oxazolidinone auxiliaries are derived from enantiopure amino acids (such as L-valine or L-phenylalanine). This derivation places a rigid stereocenter directly adjacent to the reactive site at the C4 position of the oxazolidinone ring.

When N-acylated and treated with a bidentate Lewis acid (like Bu2​BOTf ) and a tertiary amine, the auxiliary forms a highly ordered, chelated Z-enolate. In the subsequent aldol addition, the reaction proceeds through a closed, six-membered Zimmerman-Traxler transition state. The bulky C4 substituent (e.g., an isopropyl group) acts as a physical shield, completely blocking one face of the enolate. The incoming electrophile is forced to approach from the opposite, unhindered face, resulting in exceptional diastereoselectivity (>95% de)[1].

The Structural Paradox: 3-(4-Aminocyclohexyl)oxazolidin-2-one

At first glance, incorporating a bulky 4-aminocyclohexyl group onto the nitrogen (N3) of an oxazolidinone ring might appear to offer significant steric hindrance. However, stereocontrol requires asymmetry, not just bulk.

In 3-(4-Aminocyclohexyl)oxazolidin-2-one , the oxazolidinone ring itself lacks substituents at the C4 and C5 positions. The steric bulk is entirely localized on the 1,4-disubstituted cyclohexane ring. Crucially, any 1,4-disubstituted cyclohexane (whether in the cis or trans conformation) possesses an internal plane of symmetry ( σ ) passing through the C1 and C4 carbons. Because the molecule is superimposable on its mirror image, it is fundamentally achiral .

When this auxiliary forms a Z-enolate, the lack of a chiral center means both faces of the enolate are completely degenerate. An incoming aldehyde will attack either face with equal probability, resulting in a 50:50 racemic mixture (0% ee).

Symmetry A Chiral Auxiliary Evaluation B Evans Auxiliary (e.g., 4-Isopropyl-2-oxazolidinone) A->B C 3-(4-Aminocyclohexyl)oxazolidin-2-one A->C D Chiral Center at C4 (Asymmetric) B->D E 1,4-Disubstituted Cyclohexane (Plane of Symmetry, σ) C->E F Effective Steric Shielding (>95% d.e.) D->F G Degenerate Enolate Faces (0% d.e., Racemic) E->G

Structural logic dictating the presence or absence of chiral selectivity in auxiliaries.

Quantitative Comparison

The table below summarizes the theoretical and empirical differences between the two systems when subjected to a standard asymmetric Aldol addition with benzaldehyde.

Parameter(S)-4-Isopropyl-2-oxazolidinone (Evans)3-(4-Aminocyclohexyl)oxazolidin-2-one
Stereocenter Location C4 of Oxazolidinone RingNone (Plane of Symmetry)
Molecule Chirality Chiral (Enantiopure)Achiral (Meso-like symmetry)
Enolate Geometry Rigid Z-EnolateRigid Z-Enolate
Facial Shielding High (Steric block by C4-isopropyl)None (Degenerate faces)
Aldol Selectivity > 95% de (Syn-selective)0% de (Racemic mixture)
Typical Yield 85 - 95%~ 80%

Experimental Protocol: Comparative Asymmetric Aldol Addition

To empirically validate the stereochemical divergence between these two molecules, the following self-validating protocol outlines the workflow for an Aldol addition. This protocol ensures that the causality of each reagent is understood and that the lack of selectivity in the cyclohexyl derivative can be analytically proven.

Step 1: N-Acylation (Substrate Preparation)
  • Reaction : Dissolve the chosen oxazolidinone auxiliary (1.0 eq) in anhydrous THF at -78 °C under an inert N2​ atmosphere.

  • Deprotonation : Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Causality: The strong base deprotonates the oxazolidinone N-H, forming a highly nucleophilic amide anion.

  • Acylation : Introduce propionyl chloride (1.1 eq) and allow the mixture to warm to 0 °C over 30 minutes.

  • Self-Validation : Quench a 0.1 mL aliquot with saturated NH4​Cl , extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the polar N-H auxiliary spot confirms quantitative N-acylation.

Step 2: Z-Enolate Formation
  • Chelation : Cool a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH2​Cl2​ to -78 °C.

  • Lewis Acid Addition : Add Di-n-butylboron trifluoromethanesulfonate ( Bu2​BOTf , 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

  • Causality : Bu2​BOTf acts as a bidentate Lewis acid. It chelates both the imide carbonyl oxygen and the enolate oxygen, locking the molecule into a rigid Z-enolate geometry. This rigidity is an absolute requirement for the Zimmerman-Traxler transition state to function[1]. Stir for 30 minutes at -78 °C, then 30 minutes at 0 °C.

Step 3: Aldol Addition & Cleavage
  • Electrophile Addition : Recool the enolate solution to -78 °C and add benzaldehyde (1.05 eq) dropwise. Stir for 1 hour.

  • Oxidative Quench : Quench the reaction with pH 7 phosphate buffer, followed by the addition of MeOH and 30% H2​O2​ (2:1 ratio). Causality: The hydrogen peroxide oxidatively cleaves the robust boron-aldolate complex, releasing the free aldol adduct into the organic layer.

Step 4: Stereochemical Validation
  • Analysis : Isolate the product via flash column chromatography.

  • Verification : Analyze the product using Chiral HPLC and 1H NMR.

    • Expected Outcome (Evans): NMR integration of the carbinol proton will show a single diastereomer (>95% de).

    • Expected Outcome (Aminocyclohexyl): Chiral HPLC will reveal two distinct peaks of equal integration, proving a 50:50 racemic mixture and confirming the auxiliary's inability to induce chirality.

Workflow Step1 N-Acylation (n-BuLi, RCOCl) Step2 Z-Enolate Formation (Bu2BOTf, DIPEA) Step1->Step2 Step3 Aldol Addition (Benzaldehyde, -78°C) Step2->Step3 Split1 Evans Auxiliary Facial Bias Step3->Split1 Split2 Aminocyclohexyl No Bias Step3->Split2 Out1 Syn-Aldol Adduct (>95% ee) Split1->Out1 Out2 Racemic Mixture (50:50) Split2->Out2

Experimental workflow for the aldol addition demonstrating the divergence in stereocontrol.

Conclusion

The comparison between these two molecules serves as a masterclass in structural chemistry. The enduring legacy of [2] relies entirely on the strategic placement of a stereocenter adjacent to the reactive enolate. Conversely, 3-(4-Aminocyclohexyl)oxazolidin-2-one, despite its steric bulk, possesses a plane of symmetry that renders it achiral. Consequently, it cannot be utilized as a chiral auxiliary in asymmetric synthesis, as it will inherently yield racemic mixtures.

References

  • Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12319-12330.[Link]

  • Chen, L. Y., & Huang, P. Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry, 27(4).[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.